molecular formula CuO B7770205 Copper(II) oxide CAS No. 163686-95-1

Copper(II) oxide

Cat. No.: B7770205
CAS No.: 163686-95-1
M. Wt: 79.55 g/mol
InChI Key: QPLDLSVMHZLSFG-UHFFFAOYSA-N
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Description

Copper(II) oxide (CuO), also known as cupric oxide, is a black, inorganic compound with a monoclinic crystal structure and an indirect bandgap of 1.21–1.50 eV . It is a p-type semiconductor widely used in thermoelectric materials, catalysts, antimicrobial agents, and composite materials . CuO is thermally stable and synthesized via oxidation of metallic copper, thermal decomposition of copper(II) salts (e.g., hydroxide, nitrate, or carbonate), or combustion processes . Its chemical reactivity includes reduction to metallic copper by hydrogen or carbon monoxide and reactions with acids to form copper(II) salts .

Scientific Research Applications

Catalysis

Copper(II) oxide is widely recognized for its catalytic properties, particularly in oxidation reactions.

  • Gas Sensors : CuO nanoparticles are utilized in gas sensors due to their sensitivity to hazardous gases like NO2 and CO. The low energy consumption and effective sensing capabilities make them suitable for environmental monitoring .
  • Photocatalysis : CuO serves as a photocatalyst in various chemical reactions, including water splitting and degradation of organic pollutants. Its ability to absorb light and facilitate electron transfer enhances its effectiveness in solar energy applications .

Electronics

In the electronics sector, CuO is employed in several capacities:

  • Electrodes : CuO is used in the fabrication of electrodes for batteries and supercapacitors. Its high conductivity and electrochemical stability contribute to improved performance in energy storage devices .
  • Solar Cells : As a component in dye-sensitized solar cells (DSSCs) and perovskite solar cells, CuO enhances light absorption and charge transport, leading to higher efficiency in converting solar energy into electricity .

Environmental Applications

CuO plays a significant role in environmental remediation:

  • Desulfurization : It acts as a desulfurizing agent for petroleum products, helping to remove sulfur compounds that contribute to environmental pollution .
  • Antimicrobial Activity : The compound exhibits fungicidal and microbicidal properties, making it effective as an insecticide and in controlling microbial growth in agricultural settings .

Material Science

This compound is integral to various material applications:

  • Ceramics and Pigments : CuO is used as a pigment in ceramics, producing colors ranging from blue to green depending on the composition and firing conditions. This application is crucial for decorative ceramics and glazes .
  • Nanostructured Materials : The synthesis of CuO nanoparticles has led to advancements in nanotechnology, where these materials are embedded within polymer matrices for enhanced properties such as increased surface area and improved mechanical strength .

Case Study 1: Gas Sensing Applications

A study demonstrated the effectiveness of CuO nanoparticles synthesized via laser ablation for detecting NO2 at low concentrations. The results indicated that these nanoparticles exhibited high sensitivity and stability under ambient conditions, making them suitable for real-time air quality monitoring systems .

Case Study 2: Photocatalytic Degradation

Research highlighted the use of CuO as a photocatalyst for degrading organic dyes under UV light irradiation. The study reported over 90% degradation efficiency within 60 minutes, showcasing the potential of CuO in wastewater treatment applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Benefits
CatalysisGas sensorsHigh sensitivity to hazardous gases
PhotocatalysisEffective degradation of pollutants
ElectronicsBattery electrodesImproved energy storage performance
Solar cellsEnhanced efficiency in energy conversion
Environmental ScienceDesulfurizationReduction of sulfur emissions
Antimicrobial agentControl of microbial growth
Material ScienceCeramics and pigmentsDiverse color production
Nanostructured materialsEnhanced mechanical properties

Comparison with Similar Compounds

Comparison with Copper Oxides

Copper(I) Oxide (Cu₂O)

Cu₂O, or cuprous oxide, is a reddish, cubic-structured compound with a direct bandgap of ~2.1 eV . Key differences include:

Property CuO Cu₂O
Structure Monoclinic Cubic
Bandgap 1.21–1.50 eV (indirect) ~2.1 eV (direct)
Color Black Reddish
Thermal Stability High Lower (oxidizes to CuO)
Reactivity Reacts with acids to form Cu²⁺ salts Reacts with acids to produce Cu⁺ and Cu²⁺

In applications, CuO is preferred for catalytic and antimicrobial uses due to its stability, while Cu₂O is utilized in photovoltaic cells and sensors . In chloroprene rubber cross-linking, CuO demonstrates a linear dependency of mechanical properties on concentration, whereas Cu₂O exhibits variable efficiency .

Mixed-Valence Copper Oxides

  • Paramelaconite (Cu₄O₃) : A metastable Cu(I/II) oxide with superior electrochemical performance but lower stability compared to CuO .

Comparison with Other Metal Oxides

Zinc Oxide (ZnO) and Titanium(IV) Oxide (TiO₂)

ZnO and TiO₂ are common additives in cement composites. While ZnO is traditionally used as a cross-linking agent, CuO serves as an effective alternative with comparable mechanical properties and enhanced antimicrobial activity . Key porous structure parameters are similar for CuO and ZnO, both outperforming TiO₂ in pore volume and surface area :

Oxide BET Surface Area Total Pore Volume Average Pore Size
CuO Comparable to ZnO Comparable to ZnO Similar to ZnO
ZnO High High Moderate
TiO₂ Lower Lower Larger

CuO (0.5 wt%) in cement composites achieves a spread of 16.9 cm, matching ZnO’s performance while providing additional antimicrobial benefits .

Silver(II) Fluorides

Though Ag(II) oxides are unstable, Ag(II) fluorides exhibit electronic structures analogous to Cu(II) oxides, making them candidates for superconducting materials . This contrasts with CuO’s stability in oxide form, highlighting CuO’s versatility in redox environments.

Cross-Linking in Polymers

CuO efficiently cross-links chloroprene rubber (CR), with mechanical properties (e.g., tensile strength) linearly dependent on its concentration. Cu₂O, however, shows inconsistent results, requiring optimization for individual parameters .

Environmental and Antimicrobial Uses

CuO’s redox activity enables its use in catalytic degradation of pollutants, while its incorporation in cement composites reduces microbial growth .

Biological Activity

Copper(II) oxide (CuO) is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial applications, cytotoxicity, and oxidative stress induction. This article aims to provide a comprehensive overview of the biological activity of CuO, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a black solid that occurs naturally as the mineral tenorite. It has been utilized historically for various applications, including as a pigment and in antifungal treatments. More recently, its nanoparticles (CuO NPs) have been explored for their unique properties in biomedical applications.

Antimicrobial Properties

CuO exhibits potent antimicrobial activity against a range of pathogens. The mechanisms underlying this activity primarily involve the generation of reactive oxygen species (ROS), which lead to oxidative damage in microbial cells.

  • Reactive Oxygen Species Generation : CuO NPs can generate superoxide anion radicals and hydroxyl radicals upon exposure to moisture and light. These ROS can damage cellular components including DNA, proteins, and lipids, leading to cell death .
  • Membrane Disruption : CuO NPs can interact with bacterial membranes, causing permeability changes that result in cytoplasmic leakage and ultimately cell lysis .

Case Studies

  • A study demonstrated that CuO NPs exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.25 mg/mL .
  • Another investigation highlighted the effectiveness of CuO against fungal pathogens such as Candida albicans, showing a clear dose-dependent response in terms of growth inhibition .

Cytotoxicity and Toxicological Effects

While CuO's antimicrobial properties are beneficial, its cytotoxic effects raise concerns regarding safety in therapeutic applications.

Toxicological Findings

  • Oxidative Stress : Exposure to CuO NPs has been linked to increased oxidative stress markers in various cell lines. For instance, studies have shown elevated levels of malondialdehyde (MDA), indicating lipid peroxidation .
  • DNA Damage : CuO NPs have been shown to induce DNA damage through oxidative mechanisms. In vitro studies revealed significant DNA strand breaks in human cell lines treated with CuO .

Data Table: Toxicity Parameters

ParameterObserved EffectReference
Mitochondrial DepolarizationSignificant at 5 mg/mL
ROS GenerationElevated levels detected
DNA DamageStrand breaks observed
Inflammatory ResponseIncreased cytokine secretion

Applications in Biomedical Fields

Despite its toxicity, the unique properties of CuO NPs make them suitable for various applications:

  • Antimicrobial Coatings : CuO is being incorporated into textiles and medical devices to prevent microbial colonization.
  • Drug Delivery Systems : Research is ongoing into using CuO as a carrier for targeted drug delivery due to its ability to release copper ions selectively within cells .

Chemical Reactions Analysis

Reactions with Mineral Acids

CuO reacts with common mineral acids to form hydrated copper(II) salts:

  • Hydrochloric acid :
    CuO+2HClCuCl2+H2O\text{CuO} + 2\text{HCl} \rightarrow \text{CuCl}_2 + \text{H}_2\text{O}
    Produces blue-green copper(II) chloride .

  • Sulfuric acid :
    CuO+H2SO4CuSO4+H2O\text{CuO} + \text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + \text{H}_2\text{O}
    Yields blue copper(II) sulfate .

  • Nitric acid :
    CuO+2HNO3Cu(NO3)2+H2O\text{CuO} + 2\text{HNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + \text{H}_2\text{O}
    Forms deep blue copper(II) nitrate .

These reactions proceed under mild conditions (room temperature to 100°C) and are foundational in industrial copper salt synthesis.

Reactions with Alkalis

In strongly basic media, CuO reacts to form cuprate complexes:
CuO+2NaOH+H2ONa2[Cu(OH)4]\text{CuO} + 2\text{NaOH} + \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Cu(OH)}_4]
The resulting sodium tetrahydroxocuprate(II) is water-soluble and exemplifies the amphoteric nature of CuO .

Reduction Reactions

CuO is reduced to elemental copper by hydrogen, carbon monoxide, or carbon:

Reducing AgentReactionConditions
HydrogenCuO+H2Cu+H2O\text{CuO} + \text{H}_2 \rightarrow \text{Cu} + \text{H}_2\text{O}250–300°C
Carbon monoxideCuO+COCu+CO2\text{CuO} + \text{CO} \rightarrow \text{Cu} + \text{CO}_2150–200°C
Carbon2CuO+C2Cu+CO22\text{CuO} + \text{C} \rightarrow 2\text{Cu} + \text{CO}_2>800°C

These reactions are critical in metallurgical processes for copper extraction.

Displacement Reactions

CuO undergoes redox displacement with metals like zinc:
CuO+ZnZnO+Cu\text{CuO} + \text{Zn} \rightarrow \text{ZnO} + \text{Cu}
This exothermic reaction (ΔH<0\Delta H < 0) produces a white zinc oxide residue and metallic copper, confirmed by electrical conductivity tests .

Environmental and Biological Transformations

Recent studies highlight CuO’s dissolution and redox behavior in environmental/biological systems:

  • Acid-promoted dissolution :
    CuO dissolves in acidic environments (e.g., lysosomes) to release Cu2+^{2+} ions, contributing to bioavailability and toxicity .

  • Ligand-assisted dissolution :
    Amino acids (e.g., histidine) enhance CuO dissolution at neutral pH via complexation .

  • Sulfidation :
    In sulfur-rich environments (e.g., wastewater), CuO reacts with sulfide ions:
    CuO+H2SCuS+H2O\text{CuO} + \text{H}_2\text{S} \rightarrow \text{CuS} + \text{H}_2\text{O}
    While CuS is initially insoluble, H2_2O2_2 can oxidize it back to Cu2+^{2+}, restoring redox activity .

Thermal Decomposition

CuO is thermally stable but decomposes at extreme temperatures (>1000°C) in inert atmospheres:
4CuO2Cu2O+O24\text{CuO} \rightarrow 2\text{Cu}_2\text{O} + \text{O}_2
This property is exploited in ceramic pigments and catalysts .

Reactivity in Aqueous Media

CuO’s amphoterism is demonstrated by its reaction with ammonia:
CuO+4NH3+H2O[Cu(NH3)4]2++2OH\text{CuO} + 4\text{NH}_3 + \text{H}_2\text{O} \rightarrow [\text{Cu(NH}_3\text{)}_4]^{2+} + 2\text{OH}^-
This forms the deep blue tetraamminecopper(II) complex, pivotal in analytical chemistry .

Q & A

Basic Research Questions

Q. What are the standard laboratory safety protocols for handling Copper(II) oxide (CuO)?

this compound is classified as a Particularly Hazardous Substance (PHS). Researchers must:

  • Complete chemical safety training (e.g., "Managing Laboratory Chemicals") within the last three years.
  • Review and sign the Safety Data Sheet (SDS) and Standard Operating Procedure (SOP) for CuO.
  • Obtain approval from the Principal Investigator (PI) and Chemical Hygiene Officer (CHO) before use.
  • Use personal protective equipment (PPE) and ensure proper ventilation during experiments .

Q. How can the stoichiometry of CuO reactions be validated experimentally?

A common method involves reacting CuO with hydrochloric acid (HCl):

  • Balance the equation: CuO + 2HCl → CuCl₂ + H₂O .
  • Measure the mass of reactants (e.g., 201.25 kg CuO) and products (CuCl₂) using gravimetric analysis.
  • Calculate theoretical yield and compare with experimental results to assess purity or side reactions .

Q. What experimental design is recommended for determining the empirical formula of CuO?

Use methane reduction in a controlled setup:

  • Pass methane gas over heated CuO in a glass tube, reducing it to metallic copper.
  • Measure mass changes of CuO and resultant copper.
  • Calculate the oxygen-to-copper ratio to confirm the formula (Cu:O ≈ 1:1) .

Q. What are the standard methods for synthesizing CuO in a laboratory setting?

  • Thermal decomposition : Heat copper(II) nitrate or carbonate in air at 400–800°C.
  • Precipitation : Treat copper(II) sulfate with NaOH to form Cu(OH)₂, then calcine to CuO.
  • Monitor phase purity via X-ray diffraction (XRD) .

Q. How does CuO react with strong acids, and how can this be applied in material synthesis?

CuO reacts exothermically with acids like HCl, HNO₃, or H₂SO₄ to form corresponding copper salts:

  • Example: CuO + H₂SO₄ → CuSO₄ + H₂O .
  • These reactions are foundational for synthesizing copper-based catalysts or coordination complexes .

Advanced Research Questions

Q. What mechanistic insights explain CuO’s role in aerobic oxidation catalysis?

CuO acts as a redox mediator in aerobic oxidation reactions (e.g., alcohol-to-ketone conversion):

  • The catalytic cycle involves Cu(II)/Cu(I) interconversion, with O₂ regenerating Cu(II) from Cu(I).
  • Key intermediates (e.g., peroxo-copper species) can be characterized using electron paramagnetic resonance (EPR) or in-situ FTIR .

Q. How can researchers address data contradictions in CuO reduction experiments?

  • Reproducibility issues may arise from variable particle size, temperature gradients, or impurities.
  • Standardize reduction conditions (e.g., H₂ flow rate, temperature) and use statistical tools (e.g., RSD <2%) to validate results.
  • Cross-validate with thermogravimetric analysis (TGA) or XRD .

Q. What methodologies optimize CuO-based nanocomposites for environmental applications?

  • Synthesize MgO/PEG/GO nanocomposites via sol-gel or solvothermal methods.
  • Characterize using SEM and FTIR to confirm CuO dispersion.
  • Test Cu²⁺ removal efficiency via ICP-MS, achieving >95% reproducibility (RSD ≈1.1%) under optimized pH and temperature .

Q. How does electrochemical synthesis influence CuO’s structural properties?

  • Use alternating current (AC) in alkaline or neutral electrolytes to deposit CuO on electrodes.
  • Analyze polarization curves to identify Cu(I)/Cu(II) transitions and optimize electrolysis parameters (e.g., current density, pH).
  • Characterize resultant CuO powders via BET surface area analysis .

Q. What molecular mechanisms underlie CuO’s antimicrobial activity?

  • CuO nanoparticles release Cu²⁺ ions, which penetrate microbial membranes and generate reactive oxygen species (ROS).
  • ROS (e.g., H₂O₂, ·OH) disrupt cellular redox balance, damaging DNA and proteins.
  • Quantify ion release kinetics in simulated biological fluids (e.g., gastric fluid) using atomic absorption spectroscopy (AAS) .

Preparation Methods

Thermal Decomposition of Copper Precursors

Thermal decomposition remains one of the most straightforward methods for synthesizing CuO. This approach involves heating copper-containing compounds to induce decomposition into CuO and volatile byproducts.

Pyrolysis of Copper(II) Nitrate

Copper(II) nitrate trihydrate (Cu(NO3)23H2O\text{Cu(NO}_3)_2 \cdot 3\text{H}_2\text{O}) decomposes at elevated temperatures to yield CuO. The reaction proceeds as follows:

2 Cu(NO3)22 CuO+4 NO2+O2(180°C)[1][5]2\ \text{Cu(NO}3)2 \rightarrow 2\ \text{CuO} + 4\ \text{NO}2 \uparrow + \text{O}2 \uparrow \quad (\text{180°C})

This method produces a fine black powder with high purity, making it suitable for laboratory applications. However, the release of toxic nitrogen oxides necessitates proper ventilation.

Decomposition of Basic Copper Carbonate

Basic copper carbonate (Cu2(OH)2CO3\text{Cu}_2(\text{OH})_2\text{CO}_3) thermally decomposes at 200–300°C:

Cu2(OH)2CO32 CuO+CO2+H2O[1]\text{Cu}2(\text{OH})2\text{CO}3 \rightarrow 2\ \text{CuO} + \text{CO}2 \uparrow + \text{H}_2\text{O} \uparrow

This method is advantageous for its minimal gaseous byproducts and is often used in industrial settings due to the affordability of the precursor.

Direct Oxidation of Metallic Copper

The oxidation of metallic copper in air or oxygen is a classical method for CuO production. The reaction is highly temperature-dependent:

2 Cu+O22 CuO(300–800°C)[1][2]2\ \text{Cu} + \text{O}_2 \rightarrow 2\ \text{CuO} \quad (\text{300–800°C})

At temperatures below 300°C, copper(I) oxide (Cu2O\text{Cu}_2\text{O}) forms preferentially. Above 800°C, CuO decomposes back to Cu2O\text{Cu}_2\text{O}. This method is scalable but requires precise temperature control to avoid mixed-phase products.

Chemical Precipitation Methods

Chemical precipitation is widely employed for synthesizing CuO nanoparticles (NPs) with controlled sizes and morphologies.

Hydroxide Precipitation

A common protocol involves precipitating copper hydroxide (Cu(OH)2\text{Cu(OH)}_2) from copper chloride (CuCl2\text{CuCl}_2) using sodium hydroxide (NaOH\text{NaOH}):

CuCl2+2 NaOHCu(OH)2+2 NaCl\text{CuCl}2 + 2\ \text{NaOH} \rightarrow \text{Cu(OH)}2 \downarrow + 2\ \text{NaCl}

Subsequent dehydration at 105°C yields CuO:

Cu(OH)2CuO+H2O[3][5]\text{Cu(OH)}2 \rightarrow \text{CuO} + \text{H}2\text{O} \uparrow

Key Parameters:

  • Precursor Concentration: 0.1–1.0 M CuCl2\text{CuCl}_2

  • Temperature: 80–100°C

  • Calcination: 400–800°C (4 hours)

Surfactant-Assisted Synthesis

Adding surfactants like polyvinylpyrrolidone (PVP) during precipitation reduces agglomeration. For example, 1% PVP yields CuO NPs with an average size of 50 nm and a bandgap of 1.5 eV .

Advanced Dispersion Techniques for Nanoparticle Synthesis

High-Energy Ball Milling

High-energy ball milling produces ultrafine CuO suspensions by mechanically grinding bulk CuO with stabilizers. A 2023 study achieved:

  • Particle Size Distribution: D50=50 nmD_{50} = 50\ \text{nm}, D90=560 nmD_{90} = 560\ \text{nm}

  • Surface Roughness: 88 nm (vs. 1.26 µm for unmilled samples)

Ultrasonic Dispersion

Ultrasonication disperses pre-synthesized CuO NPs in solvents. However, it is less effective than milling, often leaving agglomerates >750 nm .

Industrial-Scale Production via Ammoniacal Processes

The patent US5492681A describes a high-efficiency method using ammonium salts to accelerate CuO formation:

  • Leaching: Copper metal reacts with ammonium carbonate ((NH4)2CO3(\text{NH}_4)_2\text{CO}_3) and ammonia (NH3\text{NH}_3):

Cu+(NH4)2CO3+2 NH3+12 O2Cu(NH3)42++CO32+H2O\text{Cu} + (\text{NH}4)2\text{CO}3 + 2\ \text{NH}3 + \frac{1}{2}\ \text{O}2 \rightarrow \text{Cu(NH}3)4^{2+} + \text{CO}3^{2-} + \text{H}_2\text{O}

  • Decomposition: The copper-ammine complex decomposes at 90–100°C under 5–55 psig oxygen:

Cu(NH3)42+CuO+4 NH3+H2O[5]\text{Cu(NH}3)4^{2+} \rightarrow \text{CuO} + 4\ \text{NH}3 \uparrow + \text{H}2\text{O}

Advantages:

  • Rate Enhancement: Ammonium acetate increases production rate by 2×.

  • Particle Size: 10–30 µm, ideal for filtration and subsequent reactions .

Comparative Analysis of Preparation Methods

MethodTemperature RangeParticle SizePurityScalabilityKey Limitations
Thermal Decomposition180–800°C1–100 µmHighIndustrialToxic byproducts (e.g., NO₂)
Direct Oxidation300–800°C10–500 µmMediumIndustrialPhase impurities (Cu₂O)
Chemical Precipitation80–800°C20–100 nmHighLaboratoryAgglomeration issues
Ball MillingAmbient50–560 nmHighPilot ScaleEnergy-intensive
Ammoniacal Process90–100°C10–30 µmHighIndustrialRequires pressurized O₂

Properties

IUPAC Name

oxocopper
Source PubChem
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InChI

InChI=1S/Cu.O
Source PubChem
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InChI Key

QPLDLSVMHZLSFG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

O=[Cu]
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Molecular Formula

CuO
Record name copper(II) oxide
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Molecular Weight

79.55 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, Steel-grey to black solid; [Merck Index] Black odorless powder; [Alfa Aesar MSDS], Finely divided black particulate dispersed in air. [Note: Exposure may occur in copper & brass plants and during the welding of copper alloys.]
Record name Copper oxide (CuO)
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Record name Copper fume (as Cu)
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Boiling Point

1026 °C (decomp), Decomposes
Record name COPPER(II) OXIDE
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Solubility

Practically insol in water, alc; sol in dilute acids, alkali cyanides, ammonium carbonate soln; slowly sol in ammonia, SOL IN AMMONIUM CHLORIDE, POTASSIUM CYANIDE, Soluble in acids; difficultly soluble in water, Virtually insoluble in water or alcohols; copper(II) oxide dissolves slowly in ammonia solution but quickly in ammonium carbonate solution; it is dissolved by alkali metal cyanides and by strong acid solutions; hot formic acid and boiling acetic acid solutions readily dissolve the oxide., Insoluble
Record name COPPER(II) OXIDE
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Record name Copper fume (as Cu)
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Density

6.315 @ 14 °C/4 °C, 6.4 (CuO)
Record name COPPER(II) OXIDE
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Record name Copper fume (as Cu)
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Vapor Pressure

0 mmHg (approx)
Record name Copper fume (as Cu)
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Color/Form

Black to brownish-black amorphous or crystalline powder or granules, Monoclinic crystals or black powder, Finely divided black particulate dispersed in air.

CAS No.

163686-95-1, 1317-38-0
Record name Copper oxide (Cu2O3)
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Record name Copper oxide (CuO)
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Record name Copper(II) oxide
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Record name Copper oxide
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Record name Copper oxide (CuO)
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Record name Copper oxide
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Record name COPPER(II) OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266
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Melting Point

1326 °C, 1879 °F (Decomposes)
Record name COPPER(II) OXIDE
Source Hazardous Substances Data Bank (HSDB)
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Record name Copper fume (as Cu)
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